molecular formula C7H4F2O2 B064456 2,3-Difluoro-6-hydroxybenzaldehyde CAS No. 187543-89-1

2,3-Difluoro-6-hydroxybenzaldehyde

Cat. No. B064456
M. Wt: 158.1 g/mol
InChI Key: HCXZOHFGXHDGRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like 2-hydroxybenzaldehydes, often involves catalytic systems that can facilitate the formation of the desired product through efficient pathways. For instance, the reaction of 2-hydroxybenzaldehydes with alkynes using a rhodium catalyst system to give 2-alkenoylphenols demonstrates the versatility of catalytic systems in achieving selective functional group transformations (Kokubo et al., 1999). Additionally, the synthesis of closely related compounds, such as 2,6-difluorobenzaldehyde, from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide highlights the role of halide exchange reactions in introducing fluorine atoms into aromatic compounds (Wang Ya-lou, 2004).

Molecular Structure Analysis

Quantum chemical studies, including vibrational analysis and molecular structure investigations, provide insight into the electronic properties and stability of similar compounds. For example, studies on 3-hydroxybenzaldehyde have employed techniques like FT-IR spectroscopy and density functional theory to investigate its non-linear optical material potential, revealing important aspects of its molecular stability and electronic properties (Muthu & Prasath, 2013).

Scientific Research Applications

  • C-H Bond Cleavage in Aldehydes Using a Rhodium Catalyst : Aldehydes like 2-Hydroxybenzaldehydes have been shown to react smoothly with alkynes, alkenes, or allenes, facilitated by cleavage of the aldehyde C–H bond using a rhodium-based catalyst system (Kokubo et al., 1999).

  • Anticancer Activity of Fluorinated Benzaldehydes : Synthesis of fluorinated analogues of combretastatins, using fluorinated benzaldehydes like 3,5-Difluoro-4-hydroxybenzaldehyde, have shown significant in vitro anticancer properties (Lawrence et al., 2003).

  • Quantum Chemical Studies for Optical Materials : Quantum chemical studies of 3-hydroxybenzaldehyde and its cation demonstrate potential for applications in nonlinear optical (NLO) materials (Muthu & Prasath, 2013).

  • Linkers for Solid Phase Organic Synthesis : Electron-rich benzaldehyde derivatives, including 4-hydroxybenzaldehyde, have been investigated for use as linkers in solid phase organic synthesis (Swayze, 1997).

  • Gas-Liquid Chromatographic Analyses : Chromatographic separation techniques for chlorinated hydroxybenzaldehydes have been developed, indicating potential analytical applications (Korhonen & Knuutinen, 1984).

  • Catalytic Oxidation of Hydroxybenzaldehydes : A study on the catalytic oxidation of 4-hydroxybenzaldehydes has been conducted, revealing insights into the transformation of such compounds (Jiang et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,3-difluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXZOHFGXHDGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611449
Record name 2,3-Difluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-hydroxybenzaldehyde

CAS RN

187543-89-1
Record name 2,3-Difluoro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-6-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of boron tribromide in dichloromethane (1.0 M; 197.4 ml) was added to a solution of 2,3-difluoro-6-methoxybenzaldehyde (10.4 g; prepared in a similar manner to that described above) in dichloromethane (100 ml) under nitrogen stirring below -20° C. The resulting solution was allowed to warm to ambient temperature overnight, then methanol (200 ml) followed by water (100 ml) were added, and the mixture heated at 40° C. for 2 hours. The aqueous layer was separated and extracted with dichloromethane (2×300 ml). The combined organic solutions were extracted with aqueous sodium hydroxide solution (1 M; 3×400 ml) and the combined extracts acidified with concentrated hydrochloric acid, then extracted with ethyl acetate (3×300 ml). These combined extracts were dried over magnesium sulphate and the solvent removed in vacuo to give 2,3-difluoro-6-hydroxybenzaldehyde (8.12 g) as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S ŞAHİN - Gazi University Journal of Science, 2024 - dergipark.org.tr
Halogenated compounds, especially fluorine and chlorine, play a key role in drug development. They account for a large proportion of all approved drug molecules. The importance of …
Number of citations: 2 dergipark.org.tr

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